molecular formula C19H17ClN4 B2455782 7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-95-3

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2455782
CAS RN: 860610-95-3
M. Wt: 336.82
InChI Key: NOYCLQAABKIYGL-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (7-CPC) is a novel compound that has been studied for its potential applications in a variety of scientific research fields. 7-CPC is an aromatic heterocycle that is composed of a nitrogen-containing heterocycle fused to a benzene ring. It has been used in the synthesis of various compounds, including drugs and pesticides, as well as in the study of biochemical and physiological processes. In

Scientific Research Applications

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has been used in a variety of scientific research fields, including drug discovery and development, molecular biology, and biochemistry. It has been used as a starting material for the synthesis of various drugs and pesticides, as well as for the study of biochemical and physiological processes. It has also been used as a reagent in the synthesis of various organic compounds, including amino acids and peptides.

Advantages and Limitations for Lab Experiments

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful compound for laboratory experiments due to its high yield and ease of synthesis. It is also relatively inexpensive and can be easily purified. However, it is important to note that this compound is a highly reactive compound and can be toxic if not handled properly. Additionally, the high reactivity of this compound can lead to the formation of unwanted byproducts, which can interfere with the results of experiments.

Future Directions

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has a variety of potential applications in scientific research. Future research could focus on the development of new drugs and compounds based on this compound, as well as the study of its effects on a variety of biochemical and physiological processes. Additionally, future research could focus on the development of new methods for the synthesis of this compound and the optimization of existing synthesis methods. Finally, further research could focus on the development of new methods for the purification of this compound and the study of its potential toxic effects.

Synthesis Methods

7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile with potassium carbonate in acetonitrile. The reaction is conducted at room temperature and the product is purified by column chromatography. The yield of the reaction is typically high, with yields of up to 95%.

properties

IUPAC Name

7-(4-chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYCLQAABKIYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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